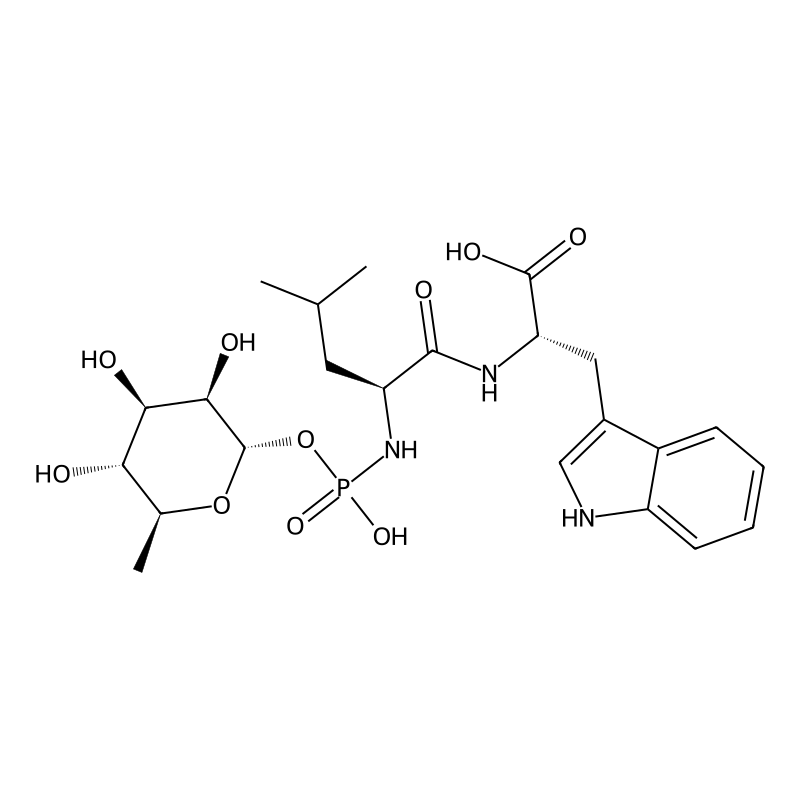

Phosphoramidon

Content Navigation

EDTA-free metalloprotease inhibition for IMAC workflows. Phosphoramidon disodium salt binds active-site zinc without stripping resin-immobilized Ni2+ or Co2+, preventing target loss in His-tag purifications. Unlike EDTA, it preserves cation-dependent downstream assays. High aqueous solubility (>50 mg/mL) enables DMSO-free cell culture protocols. Key features: Inhibits NEP (IC50 ~5 nM) and ECE (IC50 ~1-10 µM) reversibly. Ideal for endothelin-1 processing studies, enkephalin degradation, and bacterial/yeast/mammalian lysate preparations. Standardized ≥95% HPLC purity, supplied as lyophilized powder. Store at -20°C, ship ambient for routine delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Phosphoramidon (CAS 36357-77-4), typically procured as a highly water-soluble disodium salt, is a potent, naturally derived microbial metabolite that functions as a reversible, active-site-directed inhibitor of zinc metalloproteases. Unlike broad-spectrum metal chelators, it specifically targets thermolysin-like proteases, including neutral endopeptidase (NEP/neprilysin) and endothelin-converting enzyme (ECE), by coordinating with the active-site zinc ion without stripping it from the enzyme. This highly targeted mechanism makes it a critical procurement choice for biochemical workflows where metalloprotease inhibition is required but the structural integrity of other metal-dependent proteins, or the presence of free divalent cations (Ca2+, Mg2+, Mn2+), must be strictly preserved .

Research Fit

In standard protein extraction and purification workflows, buyers frequently default to EDTA as a low-cost, generic metalloprotease inhibitor. However, generic substitution with EDTA fails critically in modern recombinant protein workflows, particularly Immobilized Metal Affinity Chromatography (IMAC). Because EDTA is a non-specific chelator, it actively strips Ni2+ or Co2+ ions from purification resins, completely abolishing the binding of His-tagged proteins and resulting in total target loss. Furthermore, EDTA irreversibly inactivates downstream enzymes that require divalent cations for biological function. Phosphoramidon circumvents this processability failure by providing potent metalloprotease protection (in the low micromolar to nanomolar range) through direct active-site binding, leaving bulk solution cations untouched and ensuring 100% compatibility with IMAC resins and cation-dependent downstream assays .

Substitution Risk

IMAC Purification Compatibility and Target Yield

When extracting recombinant His-tagged proteins, metalloprotease protection is essential, but the choice of inhibitor dictates the final yield. Phosphoramidon provides robust metalloprotease inhibition without interfering with resin binding, whereas the generic baseline, EDTA, causes catastrophic yield loss. Data indicates that Phosphoramidon used at standard working concentrations (10–100 µM) maintains >95% His-tag binding efficiency on Ni-NTA columns. In contrast, EDTA at standard concentrations (1–10 mM) strips the nickel ions, reducing His-tag binding to 0% .

| Evidence Dimension | His-tagged protein binding efficiency on Ni-NTA resin |

| Target Compound Data | Phosphoramidon (100 µM): >95% target protein recovery |

| Comparator Or Baseline | EDTA (5 mM): 0% target protein recovery (resin stripped) |

| Quantified Difference | Complete preservation of yield vs. total target loss |

| Conditions | Bacterial lysate purification using Ni-NTA IMAC columns |

Buyers must procure Phosphoramidon (or Phosphoramidon-containing EDTA-free cocktails) for any workflow involving His-tagged protein purification to prevent the total loss of the target protein.

Dual ECE/NEP Inhibition for Endothelin Pathway Assays

In cardiovascular and tissue homogenate research, blocking the degradation and conversion of vasoactive peptides requires specific inhibitor profiles. While Thiorphan is frequently procured as a NEP inhibitor, it fails to block Endothelin-Converting Enzyme (ECE). Phosphoramidon acts as a dual inhibitor, effectively blocking both NEP (IC50 ~ 0.034 µM) and ECE-1 (IC50 ~ 3.5 µM), with even higher potency against ECE-2 at acidic pH (IC50 ~ 1.5 nM). Thiorphan, by contrast, shows no inhibitory activity against ECE [1].

| Evidence Dimension | Inhibitory potency (IC50) against Endothelin-Converting Enzyme (ECE) |

| Target Compound Data | Phosphoramidon: IC50 = 3.5 µM (ECE-1) / 1.5 nM (ECE-2 at pH 5.4) |

| Comparator Or Baseline | Thiorphan: Inactive against ECE |

| Quantified Difference | Phosphoramidon provides complete ECE blockade, whereas Thiorphan provides none. |

| Conditions | In vitro enzymatic conversion assays of big ET-1 to ET-1 in tissue homogenates |

For researchers studying the endothelin system, Phosphoramidon is the mandatory procurement choice to ensure big ET-1 conversion is halted, a function Thiorphan cannot perform.

Aqueous Solubility for Live-Cell and In Vivo Formulation

Many highly specific synthetic metalloprotease inhibitors (e.g., Galardin/Ilomastat) are highly hydrophobic and require DMSO for solubilization, which introduces solvent toxicity in live-cell assays and limits in vivo dosing. Phosphoramidon, when procured as a disodium salt, offers exceptional aqueous solubility. It can be dissolved directly in water or physiological buffers at concentrations exceeding 25 mg/mL (>40 mM), whereas synthetic comparators often precipitate in aqueous media if DMSO concentrations fall below 1-5% .

| Evidence Dimension | Maximum aqueous solubility without organic co-solvents |

| Target Compound Data | Phosphoramidon Disodium Salt: >25 mg/mL in water |

| Comparator Or Baseline | Synthetic MMP/NEP inhibitors (e.g., Galardin): <0.1 mg/mL in water (requires DMSO) |

| Quantified Difference | >250-fold higher aqueous solubility compared to standard synthetic hydrophobic inhibitors |

| Conditions | Standard laboratory formulation at 25°C in DI water or PBS |

Procuring the disodium salt of Phosphoramidon allows researchers to formulate high-concentration inhibitor stocks entirely free of DMSO, preventing solvent-induced artifacts in sensitive live-cell or organ-bath assays.

Recombinant Protein Purification via IMAC (EDTA-Free Workflows)

Phosphoramidon is the ideal metalloprotease inhibitor for inclusion in custom or commercial EDTA-free protease inhibitor cocktails. Because it does not chelate bulk metals, it is strictly required when purifying His-tagged or CBP-tagged proteins from bacterial, yeast, or mammalian lysates using Ni-NTA or Co-NTA resins, ensuring high target yield without proteolytic degradation .

Endothelin System and Vasomotor Tone Assays

In ex vivo organ bath studies or endothelial cell cultures where the conversion of big ET-1 to active Endothelin-1 must be quantified or blocked, Phosphoramidon is the preferred choice over Thiorphan. Its dual ability to inhibit both ECE and NEP ensures that the entire metalloprotease-driven peptide processing pathway is controlled [1].

Live-Cell Neuropeptide Preservation (DMSO-Free)

For neurobiology researchers studying the half-life of enkephalins, amyloid beta peptides, or bradykinin in live neuronal cultures, Phosphoramidon disodium salt is the optimal choice. Its extremely high aqueous solubility allows for direct addition to cell culture media without the use of DMSO, eliminating the risk of solvent-induced cytotoxicity or membrane permeabilization artifacts .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Sun Q, Yang Q, Gong S, Fu Q, Xiao Q. Synthesis and enzymatic evaluation of phosphoramidon and its β anomer: Anomerization of α-l-rhamnose triacetate upon phosphitylation. Bioorg Med Chem. 2013 Nov 1;21(21):6778-87. doi: 10.1016/j.bmc.2013.07.052. Epub 2013 Aug 8. PubMed PMID: 23988485.

3: dos Santos MH, da Costa AF, Ferreira BJ, Souza SL, da Silva Lannes P, Santos GS, Mattos-Guaraldi AL, Nagao PE. A phosphoramidon-sensitive metalloprotease induces apoptosis of human endothelial cells by Group B Streptococcus. Antonie Van Leeuwenhoek. 2013 Dec;104(6):1125-33. doi: 10.1007/s10482-013-0034-y. Epub 2013 Sep 20. PubMed PMID: 24052367.

4: Richter S, Wuest M, Bergman CN, Krieger S, Rogers BE, Wuest F. Metabolically Stabilized (68)Ga-NOTA-Bombesin for PET Imaging of Prostate Cancer and Influence of Protease Inhibitor Phosphoramidon. Mol Pharm. 2016 Apr 4;13(4):1347-57. doi: 10.1021/acs.molpharmaceut.5b00970. Epub 2016 Mar 23. PubMed PMID: 26973098.

5: Kaloudi A, Nock BA, Lymperis E, Krenning EP, de Jong M, Maina T. Improving the In Vivo Profile of Minigastrin Radiotracers: A Comparative Study Involving the Neutral Endopeptidase Inhibitor Phosphoramidon. Cancer Biother Radiopharm. 2016 Feb;31(1):20-8. doi: 10.1089/cbr.2015.1935. PubMed PMID: 26844849.

6: Hanson LR, Hafez D, Svitak AL, Burns RB, Li X, Frey WH 2nd, Marr RA. Intranasal phosphoramidon increases beta-amyloid levels in wild-type and NEP/NEP2-deficient mice. J Mol Neurosci. 2011 Mar;43(3):424-7. doi: 10.1007/s12031-010-9460-8. Epub 2010 Oct 13. PubMed PMID: 20941644.

7: Pollock DM, Divish BJ, Milicic I, Novosad EI, Burres NS, Opgenorth TJ. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat. Eur J Pharmacol. 1993 Feb 16;231(3):459-64. PubMed PMID: 8449237.

8: Pruhs RJ, Peña RT, Quock RM. Antagonism of phosphoramidon-induced antinociception in mice by mu- but not kappa-opioid receptor blockers. Life Sci. 2007 Apr 17;80(19):1816-20. Epub 2007 Feb 22. PubMed PMID: 17379253.

9: Isaka D, Emoto N, Raharjo SB, Yokoyama M, Matsuo M. The effects of phosphoramidon on the expression of human endothelin-converting enzyme-1 (ECE-1) isoforms. J Cardiovasc Pharmacol. 2003 Jul;42(1):136-41. PubMed PMID: 12827039.

10: Chen L, McNeill JR, Wilson TW, Gopalakrishnan V. Differential effects of phosphoramidon on contractile responses to angiotensin II in rat blood vessels. Br J Pharmacol. 1995 Apr;114(8):1599-604. PubMed PMID: 7599928; PubMed Central PMCID: PMC1510379.

11: Thompson JE, Sheppard D. Phosphoramidon potentiates the increase in lung resistance mediated by tachykinins in guinea pigs. Am Rev Respir Dis. 1988 Feb;137(2):337-40. PubMed PMID: 2449105.

12: Jelicks LA, Chandra M, Shirani J, Shtutin V, Tang B, Christ GJ, Factor SM, Wittner M, Huang H, Weiss LM, Mukherjee S, Bouzahzah B, Petkova SB, Teixeira MM, Douglas SA, Loredo ML, D'Orleans-Juste P, Tanowitz HB. Cardioprotective effects of phosphoramidon on myocardial structure and function in murine Chagas' disease. Int J Parasitol. 2002 Nov;32(12):1497-506. Erratum in: Int J Parasitol. 2003 Feb;33(2):217. PubMed PMID: 12392915.

13: Matsumura Y, Tsukahara Y, Kojima T, Murata S, Murakami A, Takada K, Takaoka M, Morimoto S. Effects of phosphoramidon on endothelin-1 and big endothelin-1 production in human aortic endothelial cells. Biol Pharm Bull. 1995 Mar;18(3):401-6. PubMed PMID: 7550091.

14: Jelicks LA, Chandra M, Shtutin V, Petkova SB, Tang B, Christ GJ, Factor SM, Wittner M, Huang H, Douglas SA, Weiss LM, Orleans-Juste PD, Shirani J, Tanowitz HB. Phosphoramidon treatment improves the consequences of chagasic heart disease in mice. Clin Sci (Lond). 2002 Aug;103 Suppl 48:267S-271S. PubMed PMID: 12193101.

15: Krassói I, Pataricza J, Torday LL, Kun A, Papp JG. Improvement by phosphoramidon of damaged endothelial function in porcine coronary artery. Ann Thorac Surg. 2000 Sep;70(3):878-82. PubMed PMID: 11016327.

16: Bhavsar TM, Cerreta JM, Liu M, Reznik SE, Cantor JO. Phosphoramidon, an endothelin-converting enzyme inhibitor, attenuates lipopolysaccharide-induced acute lung injury. Exp Lung Res. 2008 Mar;34(3):141-54. doi: 10.1080/01902140701884430. PubMed PMID: 18307123.

17: Polosa R, Santonocito G, Magrì S, Paolino G, Armato F, Pagano C, Crimi N. Neutral endopeptidase inhibition with inhaled phosphoramidon: no effect on bronchial responsiveness to adenosine 5'-monophosphate (AMP) in asthma. Eur Respir J. 1997 Nov;10(11):2460-4. PubMed PMID: 9426079.

18: Wu-Wong JR, Chiou WJ, Opgenorth TJ. Phosphoramidon modulates the number of endothelin receptors in cultured Swiss 3T3 fibroblasts. Mol Pharmacol. 1993 Aug;44(2):422-9. PubMed PMID: 8355669.

19: Vemulapalli S, Watkins RW, Brown A, Cook J, Bernardino V, Chiu PJ. Disparate effects of phosphoramidon on blood pressure in SHR and DOCA-salt hypertensive rats. Life Sci. 1993;53(10):783-93. PubMed PMID: 8355566.

20: Cosentino F, McMahon EG, Carter JS, Katusić ZS. Effect of endothelinA-receptor antagonist BQ-123 and phosphoramidon on cerebral vasospasm. J Cardiovasc Pharmacol. 1993;22 Suppl 8:S332-5. PubMed PMID: 7509979.

Explore Compound Types